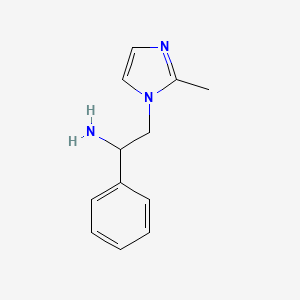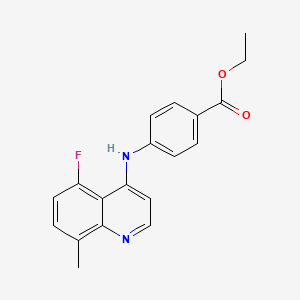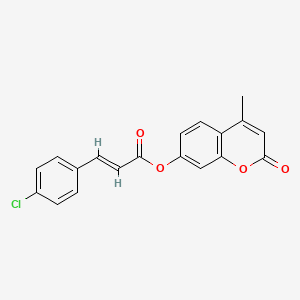![molecular formula C12H11F3N4OS2 B12121204 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(Trifluormethyl)phenyl]propanamid ist eine Verbindung, die zur Klasse der Thiadiazolderivate gehört. Thiadiazole sind fünfringige heterozyklische Verbindungen, die Schwefel- und Stickstoffatome enthalten. Diese spezielle Verbindung hat aufgrund ihres potenziellen biologischen Potenzials und ihrer Anwendungen in der medizinischen Chemie Interesse geweckt.
Herstellungsmethoden
Die Synthese von 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(Trifluormethyl)phenyl]propanamid umfasst typischerweise mehrere Schritte. Eine übliche Methode beinhaltet die Reaktion von Aminen mit 2-Chloracetylchlorid, gefolgt von der Zugabe von Hydrazincarbonthioamid und Schwefelkohlenstoff . Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie 1,2-Dichlorethan, wobei Triphenylphosphin als Reduktionsmittel und Triethylamin als Katalysator verwendet werden . Das Produkt wird bei Raumtemperatur mit hoher Ausbeute und Reinheit erhalten.
Vorbereitungsmethoden
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents like 1,2-dichloroethane, with triphenylphosphine as a reducing agent and triethylamine as a catalyst . The product is obtained at room temperature with high yield and purity.
Analyse Chemischer Reaktionen
Diese Verbindung unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Thiadiazolring kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(Trifluormethyl)phenyl]propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Es wird auf seine antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Als Urease-Inhibitor bindet sie beispielsweise an die aktive Stelle des Urease-Enzyms und verhindert die Umwandlung von Harnstoff in Ammoniak und Kohlendioxid . Diese Hemmung ist entscheidend für die Behandlung von Infektionen, die durch Helicobacter pylori verursacht werden, da das Enzym für das Überleben des Bakteriums in der sauren Umgebung des Magens unerlässlich ist.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for the treatment of infections caused by Helicobacter pylori, as the enzyme is essential for the bacterium’s survival in the acidic environment of the stomach.
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu anderen Thiadiazolderivaten ist 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(Trifluormethyl)phenyl]propanamid aufgrund seiner Trifluormethylgruppe einzigartig, die seine biologische Aktivität und Stabilität erhöht . Zu den ähnlichen Verbindungen gehören:
- 2-Amino-5-phenyl-1,3,4-thiadiazol
- 2-Amino-5-trifluormethyl-1,3,4-thiadiazol
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoessigsäure
Diese Verbindungen teilen den Thiadiazol-Kern, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.
Eigenschaften
Molekularformel |
C12H11F3N4OS2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C12H11F3N4OS2/c1-6(21-11-19-18-10(16)22-11)9(20)17-8-5-3-2-4-7(8)12(13,14)15/h2-6H,1H3,(H2,16,18)(H,17,20) |
InChI-Schlüssel |
MOWNGUBJXMOXFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-](/img/structure/B12121154.png)
![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)

![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121174.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)

![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)

